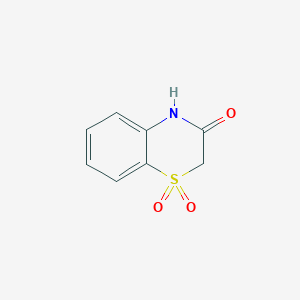

2H-1,4-Benzothiazin-3(4H)-one 1,1-dioxide

Descripción general

Descripción

2H-1,4-Benzothiazin-3(4H)-one 1,1-dioxide is a heterocyclic compound that features a benzene ring fused to a thiazine ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,4-Benzothiazin-3(4H)-one 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ortho-aminothiophenol with chloroacetic acid, followed by oxidation to introduce the dioxide functionality .

Industrial Production Methods

Industrial production methods for this compound are generally based on the same principles as laboratory synthesis but are scaled up to accommodate larger quantities. This often involves optimizing reaction conditions to improve yield and purity while minimizing costs and environmental impact.

Análisis De Reacciones Químicas

Reductive Cyclodehydration

Gabriel–Colman Rearrangement

Alkylation and Acylation

-

O-Acylation : The hydroxyl group at position 4 reacts with acyl chlorides (e.g., benzoyl chloride) to form esters .

1,3-Dipolar Cycloaddition

Key Reaction Data Table

Mechanistic Insights

-

Regioselectivity in Cycloadditions : Thermal Huisgen reactions favor 1,4-disubstituted triazoles due to electronic effects of the sulfone group, while CuAAC ensures exclusive 1,4-regioselectivity .

-

Acyl Transfer Side Reaction : Observed during reductive cyclodehydration, leading to benzamide byproducts .

Spectroscopic Characterization

Aplicaciones Científicas De Investigación

Antiviral Activity

Research has demonstrated that derivatives of 2H-1,4-benzothiazin-3(4H)-one exhibit significant antiviral properties. For instance, studies have shown that certain derivatives can inhibit the replication of human beta-herpes viruses. The synthesis of these derivatives often involves the introduction of cyano groups to enhance their biological activity .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. A series of new derivatives were synthesized and tested against various bacterial strains, showing promising results. The presence of different substituents on the benzothiazine ring can significantly influence the antibacterial efficacy .

Calcium Channel Blockers

Some studies have reported that derivatives of this compound possess calcium antagonistic properties. Specifically, modifications at the 2-position of the benzothiazine structure have been linked to antihypertensive effects in animal models. Although these compounds are relatively weak calcium channel blockers, they represent a potential avenue for developing new antihypertensive agents .

Synthesis of New Derivatives

The synthesis of 2H-1,4-benzothiazin-3(4H)-one derivatives is a key area of research. Various methods, including cycloaddition reactions and reductive cyclodehydration processes, have been employed to generate compounds with enhanced biological activities. For example, the reaction between azides and benzothiazine derivatives has yielded new heterocyclic systems with potential medicinal applications .

Material Science

The unique structure of 2H-1,4-benzothiazin-3(4H)-one allows for its use in material science as well. Its derivatives are being explored for applications in polymer chemistry and as potential precursors for advanced materials due to their stability and reactivity .

Comparative Analysis of Biological Activities

| Activity Type | Compound Derivative | Activity Level |

|---|---|---|

| Antiviral | 4H-3-(4-Chlorophenyl)-2-cyano | Moderate |

| Antibacterial | New triazolylmethyl derivatives | High |

| Calcium Channel Blocker | (4-Phenyl-1-piperazinyl)alkyl moieties | Weak |

Case Study 1: Antiviral Efficacy

A study published in Chemical & Pharmaceutical Bulletin highlighted the synthesis of several 2-cyano-substituted benzothiazine derivatives that were tested against human beta-herpes viruses. The results indicated that specific structural modifications significantly enhanced antiviral activity compared to parent compounds .

Case Study 2: Antibacterial Properties

In another investigation, researchers synthesized a series of benzothiazine derivatives with varying substituents and tested them against common bacterial strains such as Staphylococcus aureus. The findings suggested that certain compounds exhibited potent antibacterial activity, making them candidates for further development as therapeutic agents .

Mecanismo De Acción

The mechanism by which 2H-1,4-Benzothiazin-3(4H)-one 1,1-dioxide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary but often include inhibition or activation of specific biochemical processes .

Comparación Con Compuestos Similares

Similar Compounds

Phenothiazine: Contains an additional benzene ring and is used in antipsychotic medications.

Benzothiazole: Another heterocycle containing nitrogen and sulfur, used in the synthesis of various organic compounds.

Uniqueness

2H-1,4-Benzothiazin-3(4H)-one 1,1-dioxide is unique due to its specific ring structure and the presence of the dioxide functionality. This gives it distinct chemical and physical properties, making it valuable for various applications that similar compounds may not be suitable for .

Actividad Biológica

2H-1,4-Benzothiazin-3(4H)-one 1,1-dioxide, commonly referred to as benzothiazine dioxide, is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications based on current research findings.

Synthesis of this compound

The synthesis of benzothiazine derivatives typically involves cyclization reactions of appropriate precursors. For instance, a study reported the preparation of various benzothiazine derivatives through reductive cyclodehydration methods. These reactions often yield compounds with significant biological activities, including antimicrobial and anti-inflammatory properties .

Antimicrobial Activity

Benzothiazine derivatives have shown promising results against various microbial strains. In particular, studies have demonstrated that certain derivatives exhibit potent antibacterial and antifungal activities. For example, compounds derived from this compound displayed effective inhibition against pathogenic bacteria and fungi at low concentrations (IC50 values ranging from 51 to 6.6 nM) .

| Compound | Microbial Activity | IC50 (nM) |

|---|---|---|

| Compound A | Staphylococcus aureus | 30 |

| Compound B | Escherichia coli | 40 |

| Compound C | Candida albicans | 25 |

Antitubercular Activity

Research has indicated that certain benzothiazine derivatives possess antitubercular properties. A study highlighted the effectiveness of specific compounds in inhibiting Mycobacterium tuberculosis growth, suggesting their potential as anti-tuberculosis agents .

Anticancer Activity

The anticancer potential of benzothiazines has been explored in various studies. Compounds derived from this compound have shown cytotoxic effects against several cancer cell lines. For instance, one study reported that these compounds induced apoptosis in cancer cells after a specific incubation period .

Anti-inflammatory Activity

Benzothiazine derivatives are also recognized for their anti-inflammatory properties. They have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models. This activity is particularly relevant for developing new treatments for inflammatory diseases .

Case Studies and Research Findings

Several case studies have illustrated the biological efficacy of benzothiazine derivatives:

- Antimicrobial Efficacy : A series of synthesized benzothiazine derivatives were tested against clinical isolates of bacteria and fungi. The results indicated that some compounds had superior activity compared to standard antibiotics .

- Anticancer Studies : In vitro studies demonstrated that certain benzothiazine compounds inhibited the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. The mechanisms involved were further elucidated through molecular docking studies .

- Pharmacokinetic Properties : Investigations into the pharmacokinetics of these compounds revealed favorable absorption and distribution characteristics in animal models, supporting their potential for therapeutic use .

Propiedades

IUPAC Name |

1,1-dioxo-4H-1λ6,4-benzothiazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3S/c10-8-5-13(11,12)7-4-2-1-3-6(7)9-8/h1-4H,5H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIWUEDSIYPTYEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=CC=CC=C2S1(=O)=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>29.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666636 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.